molecular formula C16H12ClFN2O5 B11075126 3-(2-Chloro-5-nitrophenyl)-3-[(3-fluorobenzoyl)amino]propanoic acid

3-(2-Chloro-5-nitrophenyl)-3-[(3-fluorobenzoyl)amino]propanoic acid

Cat. No.: B11075126
M. Wt: 366.73 g/mol
InChI Key: YIFLJUCDPYDSSB-UHFFFAOYSA-N
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Description

3-(2-Chloro-5-nitrophenyl)-3-[(3-fluorobenzoyl)amino]propanoic acid is a synthetic organic compound that belongs to the class of aromatic carboxylic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-5-nitrophenyl)-3-[(3-fluorobenzoyl)amino]propanoic acid typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: Introduction of the nitro group to the aromatic ring.

    Chlorination: Substitution of a hydrogen atom with a chlorine atom on the aromatic ring.

    Amidation: Formation of the amide bond between the fluorobenzoyl group and the propanoic acid backbone.

Industrial Production Methods

Industrial production methods would likely involve optimization of reaction conditions to maximize yield and purity. This could include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-5-nitrophenyl)-3-[(3-fluorobenzoyl)amino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in biochemical assays and studies.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Application in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-5-nitrophenyl)-3-[(3-fluorobenzoyl)amino]propanoic acid would involve its interaction with specific molecular targets. This could include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chloro-5-nitrophenyl)-3-[(3-chlorobenzoyl)amino]propanoic acid
  • 3-(2-Chloro-5-nitrophenyl)-3-[(3-methylbenzoyl)amino]propanoic acid

Uniqueness

The presence of the fluorobenzoyl group in 3-(2-Chloro-5-nitrophenyl)-3-[(3-fluorobenzoyl)amino]propanoic acid distinguishes it from similar compounds, potentially imparting unique chemical and biological properties.

Properties

Molecular Formula

C16H12ClFN2O5

Molecular Weight

366.73 g/mol

IUPAC Name

3-(2-chloro-5-nitrophenyl)-3-[(3-fluorobenzoyl)amino]propanoic acid

InChI

InChI=1S/C16H12ClFN2O5/c17-13-5-4-11(20(24)25)7-12(13)14(8-15(21)22)19-16(23)9-2-1-3-10(18)6-9/h1-7,14H,8H2,(H,19,23)(H,21,22)

InChI Key

YIFLJUCDPYDSSB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC(CC(=O)O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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